molecular formula C9H14N2OS B13491586 (R)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide

(R)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide

Cat. No.: B13491586
M. Wt: 198.29 g/mol
InChI Key: ORVKCZYOWWVNBH-SSDOTTSWSA-N
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Description

®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide is an organic compound with a unique structure that includes an amino group, an ethyl-substituted thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-5-ethylthiophene.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(5-methylthiophen-2-yl)propanamide: Similar structure with a methyl group instead of an ethyl group.

    ®-3-Amino-3-(5-phenylthiophen-2-yl)propanamide: Contains a phenyl group instead of an ethyl group.

Uniqueness

®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide is unique due to the presence of the ethyl-substituted thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are advantageous in certain applications, such as increased lipophilicity or altered binding affinity to molecular targets.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

(3R)-3-amino-3-(5-ethylthiophen-2-yl)propanamide

InChI

InChI=1S/C9H14N2OS/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)/t7-/m1/s1

InChI Key

ORVKCZYOWWVNBH-SSDOTTSWSA-N

Isomeric SMILES

CCC1=CC=C(S1)[C@@H](CC(=O)N)N

Canonical SMILES

CCC1=CC=C(S1)C(CC(=O)N)N

Origin of Product

United States

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